molecular formula C24H26FN3OS B6579276 N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide CAS No. 1321799-00-1

N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide

Cat. No. B6579276
CAS RN: 1321799-00-1
M. Wt: 423.5 g/mol
InChI Key: RJJHXLNMLKKLOQ-UHFFFAOYSA-N
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Description

N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide (FTPB) is a synthetic molecule that has been studied for its potential applications in scientific research. FTPB is an important compound in the field of organic chemistry, as it is an important building block for the synthesis of other molecules. FTPB has a wide range of applications in both academia and industry, and is used in the synthesis of various pharmaceuticals, agrochemicals, and other materials.

Scientific Research Applications

N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide has been studied for its potential applications in scientific research. N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide has been used in the synthesis of various organic molecules, such as peptides, proteins, and other organic compounds. N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide has also been studied for its potential applications in the field of biochemistry, as it has been used in the synthesis of various enzymes and other biologically active molecules. N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide has also been studied for its potential applications in the field of drug discovery, as it has been used in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide is not well understood. However, it is believed that N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide acts as a catalyst in the synthesis of various organic molecules, as it is able to facilitate the formation of covalent bonds between different molecules. N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide is also believed to act as a proton donor, as it is able to donate a proton to other molecules, which facilitates the formation of new molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide are not well understood. However, it is believed that N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide may have anti-inflammatory, anti-cancer, and anti-bacterial properties. N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide has also been studied for its potential applications in the treatment of various diseases, such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.

Advantages and Limitations for Lab Experiments

The use of N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide in lab experiments has several advantages. One advantage is that N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide is a relatively inexpensive compound, making it cost effective for use in laboratory experiments. Additionally, N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide is a relatively stable compound, making it ideal for use in long-term experiments. However, N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide is also a relatively reactive compound, and thus must be handled with care in order to avoid unwanted side reactions.

Future Directions

The future of N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide is promising, as there is a growing interest in the potential applications of N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide in scientific research. N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide could be used in the synthesis of various organic molecules, such as peptides, proteins, and other organic compounds. Additionally, N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide could be used in the synthesis of various pharmaceuticals, agrochemicals, and other materials. N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide could also be used in the study of various biochemical and physiological processes, such as the study of enzymes and other biologically active molecules. Finally, N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide could be used in the treatment of various diseases, such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.

Synthesis Methods

The synthesis of N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide is achieved through a series of reactions. First, 4-fluorophenylpiperazine is reacted with 1-thiophen-2-ylpropan-2-yl chloride in the presence of a base such as sodium hydroxide. This reaction results in the formation of the intermediate N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}chloride. This intermediate is then reacted with benzamide in the presence of a base such as sodium hydroxide to form N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide.

properties

IUPAC Name

N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3OS/c1-18(26-24(29)19-6-3-2-4-7-19)23(22-8-5-17-30-22)28-15-13-27(14-16-28)21-11-9-20(25)10-12-21/h2-12,17-18,23H,13-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJHXLNMLKKLOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide

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